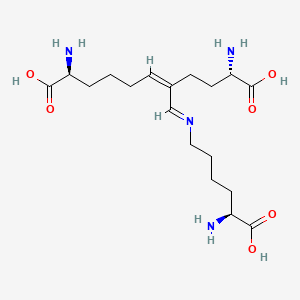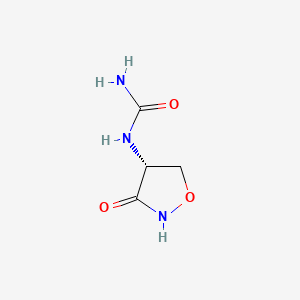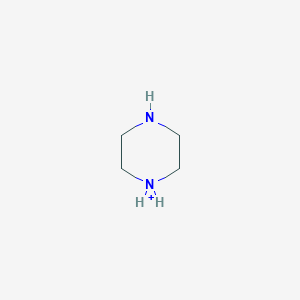![molecular formula C13H24N2O11 B1237440 (E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium CAS No. 6327-93-1](/img/structure/B1237440.png)
(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium is a complex organic compound characterized by its intricate molecular structure. This compound features multiple hydroxyl groups and oxan rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of oxan rings, and the introduction of the methyl-oxido group. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of simpler alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups or the oxan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, and substituted derivatives, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular interactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxan derivatives and compounds with multiple hydroxyl groups, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Heparinoid: A compound with structures similar to heparin.
Uniqueness
What sets (E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium apart is its unique combination of oxan rings and hydroxyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
6327-93-1 |
|---|---|
Molecular Formula |
C13H24N2O11 |
Molecular Weight |
384.34 g/mol |
IUPAC Name |
(Z)-methyl-oxido-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxymethylimino]azanium |
InChI |
InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14- |
InChI Key |
DQCANINXHQSIAW-PFONDFGASA-N |
SMILES |
C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |
Isomeric SMILES |
C/[N+](=N/COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)/[O-] |
Canonical SMILES |
C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |
Synonyms |
macrozamin methylazoxymethanol-beta-primeveroside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of macrozamin?
A1: Macrozamin possesses the molecular formula C13H21N2O11 and a molecular weight of 397.32 g/mol. []
Q2: Are there any notable spectroscopic characteristics of macrozamin?
A2: Structural elucidation of macrozamin has been aided by techniques like X-ray diffraction, revealing its crystal structure. [] Additionally, techniques like high-performance liquid chromatography (HPLC) are employed for its isolation and quantification. [, ]
Q3: How does macrozamin exert its toxic effects?
A3: Macrozamin, upon ingestion, is metabolized into methylazoxymethanol (MAM). [] MAM is a known genotoxin, causing DNA damage that can lead to cell death and potentially contribute to the development of cancer. [, ]
Q4: What specific types of DNA damage are associated with MAM exposure?
A4: Studies in animal models have shown that MAM exposure can induce various DNA lesions, including DNA strand breaks, DNA-protein crosslinks, and alterations in DNA methylation patterns. []
Q5: Which organs are particularly susceptible to macrozamin-induced toxicity?
A5: Macrozamin primarily targets the liver, causing hepatotoxicity. [] Studies have also shown its potential to induce renal mesenchymal tumors and, in some cases, hepatocellular carcinoma. []
Q6: In which plant species is macrozamin found?
A6: Macrozamin is primarily found in cycads, ancient seed plants belonging to the Cycadales order. [, ] Its distribution varies among species, with some containing higher concentrations than others. []
Q7: What is the proposed biological function of macrozamin in cycads?
A7: Macrozamin, along with another azoxyglycoside, cycasin, is believed to serve as a defense mechanism against herbivores. [] Their presence is thought to deter feeding by insects and other animals. [, ]
Q8: What methods are commonly used for the detection and quantification of macrozamin?
A8: High-performance liquid chromatography (HPLC) is widely used for both the isolation and quantification of macrozamin in plant samples. [, , ] This technique allows for accurate measurement even in the presence of other related compounds.
Q9: Are there any ongoing investigations into the potential pharmacological applications of macrozamin or its derivatives?
A9: While macrozamin itself is known for its toxicity, research on related compounds like cycasin suggests potential applications in understanding neurodegenerative diseases and brain development. [] Further research is needed to explore possible therapeutic uses while mitigating toxicity concerns.
Q10: Is there evidence of resistance mechanisms to macrozamin in any organisms?
A10: Certain insects, particularly those specialized in feeding on cycads, have evolved mechanisms to tolerate and even sequester macrozamin and cycasin, utilizing these toxins for their own defense. [, ]
Q11: Are there any known environmental concerns associated with macrozamin?
A11: Given its toxicity to animals, uncontrolled release of macrozamin into the environment could potentially harm wildlife, particularly herbivores that may consume cycad plant material. [, ]
Q12: What are potential areas for future research on macrozamin?
A12: Further investigation into the biosynthesis of macrozamin within cycads could be valuable. [] Additionally, exploring the structure-activity relationships of macrozamin and its analogues could help in understanding its toxicity and potential for developing less toxic derivatives for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)



![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)
![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)


![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)


